molecular formula C25H23N3OS2 B381267 N-[1,1'-biphenyl]-4-yl-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

N-[1,1'-biphenyl]-4-yl-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B381267
M. Wt: 445.6g/mol
InChI Key: PTEQZPCOTFELIA-UHFFFAOYSA-N
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Description

N-[1,1'-biphenyl]-4-yl-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a biphenyl group, a tetrahydrobenzothienopyrimidine moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1'-biphenyl]-4-yl-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the biphenyl-4-yl intermediate: This step involves the coupling of biphenyl with appropriate reagents to introduce functional groups necessary for subsequent reactions.

    Synthesis of the tetrahydrobenzothienopyrimidine moiety: This involves cyclization reactions using starting materials such as 2-methylthiophene and appropriate amines under controlled conditions.

    Linking the intermediates: The final step involves the formation of the sulfanylacetamide linkage by reacting the biphenyl-4-yl intermediate with the tetrahydrobenzothienopyrimidine derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1,1'-biphenyl]-4-yl-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1,1'-biphenyl]-4-yl-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1,1'-biphenyl]-4-yl-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(biphenyl-4-yl)-2-[(2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
  • N-(biphenyl-4-yl)-2-[(2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Uniqueness

N-[1,1'-biphenyl]-4-yl-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide stands out due to its specific combination of structural elements, which confer unique reactivity and potential applications. Its biphenyl group, tetrahydrobenzothienopyrimidine moiety, and sulfanylacetamide linkage collectively contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N3OS2

Molecular Weight

445.6g/mol

IUPAC Name

2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-phenylphenyl)acetamide

InChI

InChI=1S/C25H23N3OS2/c1-16-26-24(23-20-9-5-6-10-21(20)31-25(23)27-16)30-15-22(29)28-19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,28,29)

InChI Key

PTEQZPCOTFELIA-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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